molecular formula C12H17NO2 B2416148 [4-(4-Aminophenyl)oxan-4-yl]methanol CAS No. 1368628-70-9

[4-(4-Aminophenyl)oxan-4-yl]methanol

Cat. No. B2416148
CAS RN: 1368628-70-9
M. Wt: 207.273
InChI Key: KYFWMKXGANLVCD-UHFFFAOYSA-N
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Description

“[4-(4-Aminophenyl)oxan-4-yl]methanol” is an organic compound . It is also known as “{4-[amino(phenyl)methyl]oxan-4-yl}methanol” with a CAS number of 1909305-33-4 . The molecular formula is C13H19NO2 .


Molecular Structure Analysis

The molecular structure of “[4-(4-Aminophenyl)oxan-4-yl]methanol” consists of 13 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 221.3 .


Physical And Chemical Properties Analysis

“[4-(4-Aminophenyl)oxan-4-yl]methanol” appears as a powder . It should be stored at a temperature of 4 °C .

Scientific Research Applications

  • Synthesis of Oxazine Derivatives : Furan-2-yl(phenyl)methanol derivatives, which are closely related to [4-(4-Aminophenyl)oxan-4-yl]methanol, have been used in the smooth aza-Piancatelli rearrangement to synthesize oxazine derivatives. This process, catalyzed by In(OTf)3, is notable for its good yields, high selectivity, low catalyst loading, and short reaction times (Reddy et al., 2012).

  • Interaction with 4-Oxobutanoic Acids : The interaction of [4-(4-Aminophenyl)oxan-4-yl]methanol with 4-oxobutanoic acids leads to the formation of complex organic structures, like benzopyrroloxazine derivatives. This synthesis process is influenced by the substrate used and demonstrates the chemical versatility of [4-(4-Aminophenyl)oxan-4-yl]methanol (Amalʼchieva et al., 2022).

  • Catalysis in Huisgen 1,3-Dipolar Cycloadditions : A tris(triazolyl)methanol-Cu(I) complex, structurally related to [4-(4-Aminophenyl)oxan-4-yl]methanol, has been used as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This catalyst is efficient under water or neat conditions, displaying low loadings and short reaction times (Ozcubukcu et al., 2009).

  • Synthesis of α-Hydroxy Esters : As a chiral auxiliary, (4 R )-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol, which shares a structural resemblance to [4-(4-Aminophenyl)oxan-4-yl]methanol, has been synthesized and used in the asymmetric synthesis of α-hydroxy esters (Jung et al., 2000).

  • Pharmaceutical Research : While the direct application in pharmaceuticals is not explicitly mentioned in the papers reviewed, the intricate chemical reactions and synthesis processes involving compounds related to [4-(4-Aminophenyl)oxan-4-yl]methanol indicate potential in drug synthesis and material science applications.

Safety and Hazards

The safety data for “[4-(4-Aminophenyl)oxan-4-yl]methanol” is currently unavailable online . For more assistance, you may need to request an SDS or contact the supplier .

properties

IUPAC Name

[4-(4-aminophenyl)oxan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,14H,5-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFWMKXGANLVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Aminophenyl)oxan-4-yl]methanol

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